molecular formula C16H24N2O3 B2467668 2-(2-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide CAS No. 954017-48-2

2-(2-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide

Cat. No.: B2467668
CAS No.: 954017-48-2
M. Wt: 292.379
InChI Key: PIRDMUXGWCPMJV-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperidinyl moiety, and an acetamide linkage.

Scientific Research Applications

2-(2-Methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and cardiovascular conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenol and 1-methylpiperidine.

    Formation of Intermediate: The 2-methoxyphenol is reacted with an appropriate acylating agent to form 2-(2-methoxyphenoxy)acetyl chloride.

    Amidation Reaction: The intermediate is then reacted with 1-methylpiperidine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The acetamide linkage can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but has a different core structure.

    Trazodone: An arylpiperazine-based compound with similar receptor binding properties.

    Naftopidil: Another arylpiperazine derivative with therapeutic applications.

Uniqueness

2-(2-Methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(1-methylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-18-9-7-13(8-10-18)11-17-16(19)12-21-15-6-4-3-5-14(15)20-2/h3-6,13H,7-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRDMUXGWCPMJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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